Sarcosine, N-(3-phenylpropionyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a methyl group, and a phenylpropanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate typically involves the esterification of 2-[methyl(3-phenylpropanoyl)amino]acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Hydrolysis: 2-[methyl(3-phenylpropanoyl)amino]acetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid, which can then interact with its target. The phenylpropanoyl group may also play a role in binding to specific sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl benzoate: An ester with a floral odor, used in perfumes.
Uniqueness
Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate is unique due to its complex structure, which includes both an ester group and a phenylpropanoyl group. This combination of functional groups allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(17)11-15(2)13(16)10-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
QHFYQHMIIFHSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.